Terbutryn

Übersicht

Beschreibung

Terbutryn is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control grasses and broadleaf weeds in various crops such as cereals, sugarcane, and potatoes. Additionally, it is employed as an aquatic herbicide to manage submerged and free-floating weeds and algae in water bodies .

Wirkmechanismus

Terbutryn entfaltet seine herbizide Wirkung durch die Hemmung der Photosynthese. Es zielt speziell auf den Photosystem-II-Komplex in Pflanzen ab und blockiert die Elektronentransportkette, wodurch die Synthese essentieller Energiemoleküle verhindert wird. Diese Störung führt zum Absterben der Zielunkräuter und -algen .

Ähnliche Verbindungen:

Atrazin: Ein weiteres Triazin-Herbizid mit ähnlichen Anwendungen, aber unterschiedlicher Selektivität und Persistenz.

Simazin: Wird für ähnliche Zwecke eingesetzt, hat aber ein anderes Umweltverhalten und Toxizitätsprofil.

Prometryn: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch in seinem Wirkungsspektrum und seinen Abbauprodukten

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Kombination von tert-Butyl- und Ethylamingruppen, die ihm besondere herbizide Eigenschaften und ein spezifisches Umweltverhalten verleihen. Seine Wirksamkeit sowohl in terrestrischen als auch in aquatischen Umgebungen hebt es von anderen Triazin-Herbiziden ab .

Wissenschaftliche Forschungsanwendungen

Terbutryn hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Triazin-Herbiziden in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Photosynthese und die Pflanzenphysiologie untersucht.

Medizin: Wird auf seine möglichen genotoxischen und endokrinen Störungen untersucht.

Industrie: Wird in der Formulierung von herbiziden Produkten und als Additiv in Antifouling-Anstrichen eingesetzt .

Biochemische Analyse

Biochemical Properties

Terbutryn inhibits photosynthesis by disrupting the electron transport system . It interacts with various enzymes and proteins involved in photosynthesis, leading to the inhibition of this vital process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit photosynthesis in Alexandrium catenella, a harmful algal bloom forming dinoflagellate . This inhibition affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules involved in photosynthesis, leading to enzyme inhibition and changes in gene expression . This disruption of the electron transport system results in the inhibition of photosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a relatively slow degradation rate in water and is not volatile . Its effects on cellular function over time have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, long-term intake of this compound at 150 mg/kg body weight/day causes follicular hyperplasia, liver adenomas, and body weight loss in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of photosynthesis. It interacts with enzymes and cofactors involved in these pathways, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Detailed information about its transporters or binding proteins and effects on its localization or accumulation is currently lacking .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily associated with the chloroplasts, where photosynthesis occurs . Detailed information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Terbutryn wird durch eine Reihe chemischer Reaktionen synthetisiert, die Triazinderivate beinhalten.Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound mit Hilfe von großtechnischen chemischen Reaktoren hergestellt, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die kontinuierliche Überwachung von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um eine gleichbleibende Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terbutryn unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Methylthiogruppe durch andere funktionelle Gruppen ersetzen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Triazinderivate

Vergleich Mit ähnlichen Verbindungen

Atrazine: Another triazine herbicide with similar applications but different selectivity and persistence.

Simazine: Used for similar purposes but has a different environmental fate and toxicity profile.

Prometryn: Shares structural similarities but differs in its spectrum of activity and degradation products

Uniqueness of Terbutryn: this compound is unique due to its specific combination of tert-butyl and ethylamine groups, which confer distinct herbicidal properties and environmental behavior. Its effectiveness in both terrestrial and aquatic environments sets it apart from other triazine herbicides .

Biologische Aktivität

Terbutryn is a widely used herbicide belonging to the triazine class, primarily employed in agriculture to control unwanted vegetation by inhibiting photosynthesis. This compound's biological activity has significant implications for both target and non-target organisms, leading to a variety of ecological and toxicological concerns.

This compound, chemically known as 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine, functions by inhibiting photosystem II (PSII) in plants and algae. It competes with the natural substrate at the QB binding site of PSII, disrupting electron transport and ultimately leading to reduced photosynthetic efficiency. This inhibition has been characterized through crystallography studies that show this compound binding via hydrogen bonds at the QB site, significantly affecting the redox potential of QA and contributing to photoinhibition in cyanobacteria and higher plants .

Ecotoxicological Effects

The ecotoxicological impact of this compound has been extensively studied across various species. Below is a summary of key findings from research on its effects on aquatic organisms:

Case Studies

- Zebrafish Developmental Toxicity : A study investigated the effects of this compound on zebrafish embryos at concentrations of 2, 4, and 6 mg/L. The results indicated significant morphological changes including reduced body size and edema in the yolk sac. Gene expression analysis revealed alterations consistent with apoptosis and disrupted organ development, suggesting this compound's potential as a developmental toxicant .

- Effects on Freshwater Ecosystems : Research conducted in experimental streams showed that this compound concentrations as low as 0.6 µg/L significantly decreased aufwuchs production. Furthermore, population growth of Lumbriculus variegatus was adversely affected at concentrations of 6 µg/L, underscoring the herbicide's impact on benthic communities .

- Bioconcentration Studies : this compound has been shown to bioaccumulate in aquatic organisms. For instance, calculated bioconcentration factors (BCF) for muscle tissue in common carp after exposure to this compound were noted to be as high as 181 L/kg . This raises concerns about trophic transfer and long-term ecological impacts.

Environmental Persistence and Degradation

This compound exhibits slow biodegradation in the environment, which is influenced by microbial adaptation mechanisms. Studies show that photodegradation occurs more rapidly under UV light compared to simulated sunlight conditions . The persistence of this compound raises concerns about its accumulation in aquatic environments and potential effects on food webs.

Eigenschaften

IUPAC Name |

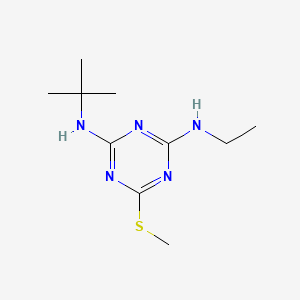

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROINLKCQGIITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024318 | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-160 °C at 0.06 mm Hg | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |

| Record name | SID47193751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 20 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE, White powder | |

CAS No. |

886-50-0 | |

| Record name | Terbutryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbutryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutryn | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does terbutryn exert its herbicidal effect?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the QB binding site in photosystem II, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This leads to chlorosis and growth retardation in sensitive plants. [, , ]

Q2: Are there differences in this compound sensitivity among plant species?

A2: Yes, significant variations in this compound sensitivity exist among plant species. For instance, wheat exhibits higher tolerance to this compound compared to sorghum. [, ] This difference in susceptibility is linked to variations in absorption, translocation, and the ability of different plant species to metabolize this compound. [, ]

Q3: Does the growth stage of a plant influence its susceptibility to this compound?

A3: Research suggests that growth stage can influence a plant's response to this compound. For example, younger barnyardgrass plants (5-10 cm tall) were found to be more susceptible to this compound than older, taller plants (15-20 cm). [] This difference is attributed to reduced herbicide absorption and translocation in older plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H19N5S and a molecular weight of 241.35 g/mol.

Q5: How does this compound behave in different soil types and under varying environmental conditions?

A5: this compound exhibits varying persistence and activity in different soil types and under varying environmental conditions. [, , , , ] Factors like soil temperature, moisture content, organic matter, and pH can significantly influence its degradation rate and bioavailability. [, , , , ] For instance, its degradation is slower in disinfected soils or soils treated with certain fungicides. []

Q6: What are the primary pathways for this compound degradation in the environment?

A6: this compound can undergo degradation through various pathways, including biodegradation, photodegradation, and abiotic hydrolysis. [, , , ] Biodegradation, mainly by microorganisms in soil and water, can lead to the formation of metabolites like hydroxy-terbutryn. [, , , ] Photodegradation, driven by sunlight, can generate a wider range of transformation products. [, ] Abiotic hydrolysis, influenced by pH, contributes to the formation of specific metabolites like this compound-2-hydroxy. []

Q7: What is the environmental fate of this compound after application?

A7: After application, this compound can persist in soil and water, posing potential risks to aquatic ecosystems. [, , , ] It can leach from treated soils and contaminate surface waters, especially during rainfall events. [, , , ] Its presence in water bodies has been linked to the contamination of drinking water sources. []

Q8: How can the environmental risks associated with this compound be mitigated?

A8: Mitigation strategies involve optimizing application rates, minimizing runoff from treated areas, and promoting its degradation. [, , ] Using alternative weed control methods, such as mechanical removal or employing less persistent herbicides, can further reduce environmental risks. [, ]

Q9: How is this compound typically analyzed in environmental samples?

A9: Various analytical techniques are employed to detect and quantify this compound and its transformation products in environmental matrices like water, soil, and plant tissues. [, , , , ] Commonly used methods include gas chromatography coupled with mass spectrometry (GC-MS), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and immunoassays. [, , , , ] These methods offer high sensitivity and selectivity for monitoring this compound in complex environmental samples.

Q10: What are some future research areas related to this compound?

A10: Future research should focus on:

- Understanding the long-term fate and impact of this compound and its transformation products in the environment. [, , , ]

- Developing more sustainable and environmentally friendly alternatives for weed control. [, , ]

- Investigating the potential for bioremediation strategies to clean up this compound-contaminated sites. [, ]

- Exploring the application of advanced analytical techniques, such as compound-specific isotope analysis (CSIA), to better understand this compound degradation pathways and sources in the environment. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.